Cas no 1513458-12-2 (2-azido-5-fluoropyridine)

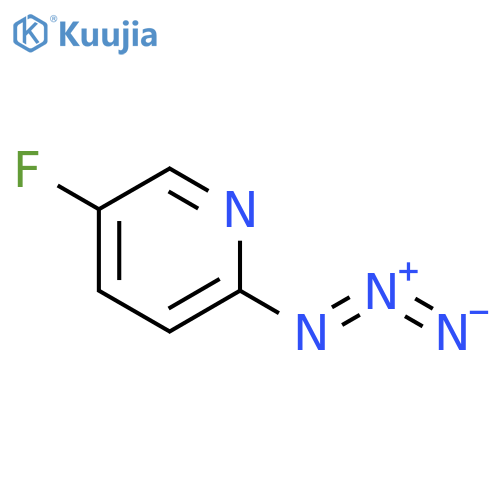

2-azido-5-fluoropyridine structure

商品名:2-azido-5-fluoropyridine

CAS番号:1513458-12-2

MF:C5H3FN4

メガワット:138.102523088455

MDL:MFCD23938427

CID:5244425

PubChem ID:80583757

2-azido-5-fluoropyridine 化学的及び物理的性質

名前と識別子

-

- 2-azido-5-fluoropyridine

-

- MDL: MFCD23938427

- インチ: 1S/C5H3FN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H

- InChIKey: XXFMRGLFIBZCNN-UHFFFAOYSA-N

- ほほえんだ: N(C1N=CC(F)=CC=1)=[N+]=[N-]

2-azido-5-fluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-279776-5.0g |

2-azido-5-fluoropyridine |

1513458-12-2 | 95.0% | 5.0g |

$2525.0 | 2025-03-19 | |

| Enamine | EN300-279776-0.5g |

2-azido-5-fluoropyridine |

1513458-12-2 | 95.0% | 0.5g |

$679.0 | 2025-03-19 | |

| Enamine | EN300-279776-10g |

2-azido-5-fluoropyridine |

1513458-12-2 | 95% | 10g |

$3746.0 | 2023-09-09 | |

| 1PlusChem | 1P0283S1-100mg |

2-azido-5-fluoropyridine |

1513458-12-2 | 95% | 100mg |

$434.00 | 2024-06-20 | |

| 1PlusChem | 1P0283S1-500mg |

2-azido-5-fluoropyridine |

1513458-12-2 | 95% | 500mg |

$902.00 | 2024-06-20 | |

| Enamine | EN300-279776-0.05g |

2-azido-5-fluoropyridine |

1513458-12-2 | 95.0% | 0.05g |

$202.0 | 2025-03-19 | |

| Enamine | EN300-279776-0.25g |

2-azido-5-fluoropyridine |

1513458-12-2 | 95.0% | 0.25g |

$431.0 | 2025-03-19 | |

| Enamine | EN300-279776-5g |

2-azido-5-fluoropyridine |

1513458-12-2 | 95% | 5g |

$2525.0 | 2023-09-09 | |

| 1PlusChem | 1P0283S1-1g |

2-azido-5-fluoropyridine |

1513458-12-2 | 95% | 1g |

$1139.00 | 2024-06-20 | |

| 1PlusChem | 1P0283S1-2.5g |

2-azido-5-fluoropyridine |

1513458-12-2 | 95% | 2.5g |

$2172.00 | 2024-06-20 |

2-azido-5-fluoropyridine 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

1513458-12-2 (2-azido-5-fluoropyridine) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量